

Technical Guide: Spectroscopic Properties of Ac-Leu-NHMe

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Compound of Interest

Compound Name: *Ac-leu-nhme*

CAS No.: 32483-15-1

Cat. No.: B556392

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Executive Summary & Conformational Landscape

Ac-Leu-NHMe serves as a proxy for the leucine residue within a polypeptide chain. Unlike free amino acids, its N- and C-termini are blocked (acetylated and amidated), mimicking the peptide bonds (

and

) of a protein backbone.

The spectroscopic signature of **Ac-Leu-NHMe** is defined by a solvent-dependent equilibrium between three dominant conformational basins. Understanding these basins is a prerequisite for interpreting the spectral data.

Conformation	Designation	Stabilizing Force	Dominant Solvent
-Turn	C7eq	Intramolecular H-bond ()	Non-polar (, , Gas)
Extended	C5	Weak interaction (ring)	Non-polar / Transition state
Polyproline II	PII	Solvation of peptide backbone	Polar / Protic (, DMSO)

NMR Spectroscopy: The Solution Structure Standard

Nuclear Magnetic Resonance (NMR) provides the most granular atomic-level detail regarding the

(phi) and

(psi) dihedral angles of **Ac-Leu-NHMe**.

Experimental Protocol: Determination of

Objective: Determine the backbone torsion angle

using the Karplus relationship.

- Sample Preparation:
 - Dissolve 2-5 mg of **Ac-Leu-NHMe** in 600
L of deuterated solvent.
 - Solvent A (Non-polar):
(dried over molecular sieves). Expect C7eq dominance.

- Solvent B (Polar): DMSO-

or

(use water suppression pulse sequence). Expect PII/Extended dominance.
- Acquisition:
 - Run 1D

NMR (minimum 400 MHz, preferably 600 MHz for resolution of multiplet structures).
 - Set relaxation delay () to 2.0s to ensure full relaxation of amide protons.
- Analysis:
 - Identify the Amide doublet () and Alpha-proton multiplet ().
 - Measure the Vicinal Coupling Constant () in Hz.

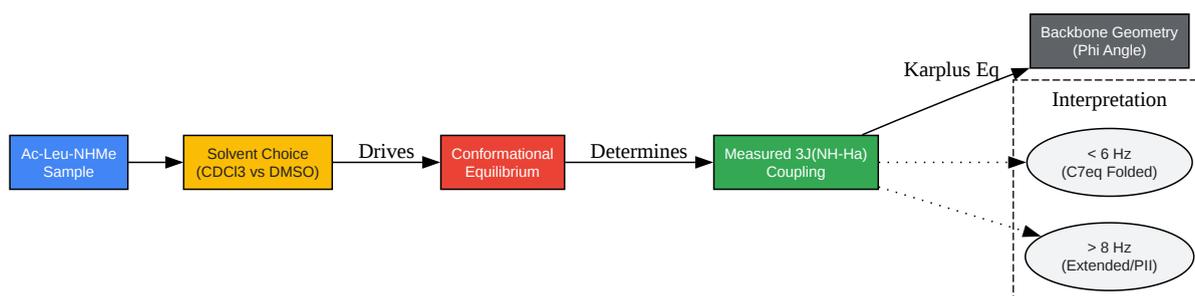
Data Interpretation & Causality

The magnitude of the J-coupling is directly causal to the dihedral angle

via the Karplus Equation:

- Low Coupling (< 6 Hz): Indicates a folded structure (C7eq). The dihedral angle is near -80° , resulting in low orbital overlap for spin-spin coupling.
- High Coupling (> 8 Hz): Indicates an extended structure (C5 or -sheet-like). The dihedral angle approaches -120° to -150° .

Visualization: The Karplus Logic



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Caption: Logical flow from solvent selection to geometric determination via NMR coupling constants.

Infrared Spectroscopy (IR): Probing Hydrogen Bonds

FTIR is superior to NMR for observing the timescale of hydrogen bonding. While NMR gives a time-averaged signal, IR snapshots the vibration of specific bonds (

s).

Experimental Protocol: FTIR Transmission

Objective: Distinguish intramolecular H-bonds (C7eq) from non-bonded or intermolecularly bonded species.

- Cell Loading: Use a transmission cell (path length 0.1 mm to 1.0 mm).
- Concentration: Low concentration (< 1 mM in

or

) is critical to prevent intermolecular aggregation, which mimics intramolecular folding.

- Background Subtraction: Rigorously subtract the solvent spectrum.

has strong absorption;

is preferred for the Amide A region.

Key Spectral Bands

The Leucine side chain (isobutyl) provides steric bulk but does not absorb in the Amide region, making the backbone signals clean.

Band	Vibrational Mode	Wavenumber ()	Structural Assignment
Amide A	N-H Stretch	~3420-3450	Free NH (Solvated or Extended C5)
~3320-3350	Bonded NH (Intramolecular C7eq H-bond)		
Amide I	C=O[1] Stretch	~1670-1675	C7eq (Folded)
~1640-1660	Solvated/Disordered (H-bond to solvent)		

Diagnostic Insight: In

, **Ac-Leu-NHMe** exhibits a "split" or broadened Amide I band due to the equilibrium between the folded C7eq (internal H-bond) and the semi-extended forms. Upon adding DMSO (a strong H-bond acceptor), the high-wavenumber "Free NH" band disappears, shifting to a lower frequency as the solvent engages the proton.

Circular Dichroism (CD): The Ensemble View

CD is less structurally specific for single residues than for polymers, but it is essential for identifying the Polyproline II (PII) helix conformation, which is optically active even in short peptides.

Experimental Protocol: Far-UV CD

- Path Length: Use a 0.1 cm or 0.01 cm quartz cuvette. Water absorbs strongly below 185 nm; short path lengths are required to see the PII band.
- Solvent: Water (phosphate buffer, pH 7) vs. TFE (Trifluoroethanol).
- Scan Range: 260 nm down to 185 nm.

Spectral Signatures^{[2][4][5][6]}

- Water (PII Dominance): **Ac-Leu-NHMe** displays a strong negative band at ~195-200 nm and a weak positive band near 215-220 nm. This is the hallmark of the PII helix conformation, which maximizes hydration of the amide backbone.
- TFE/Non-polar: The spectrum shifts.^{[2][3][4]} The strong negative 195 nm band diminishes, indicating a loss of the PII structure and a shift toward a mix of C7eq and nascent helical turns.

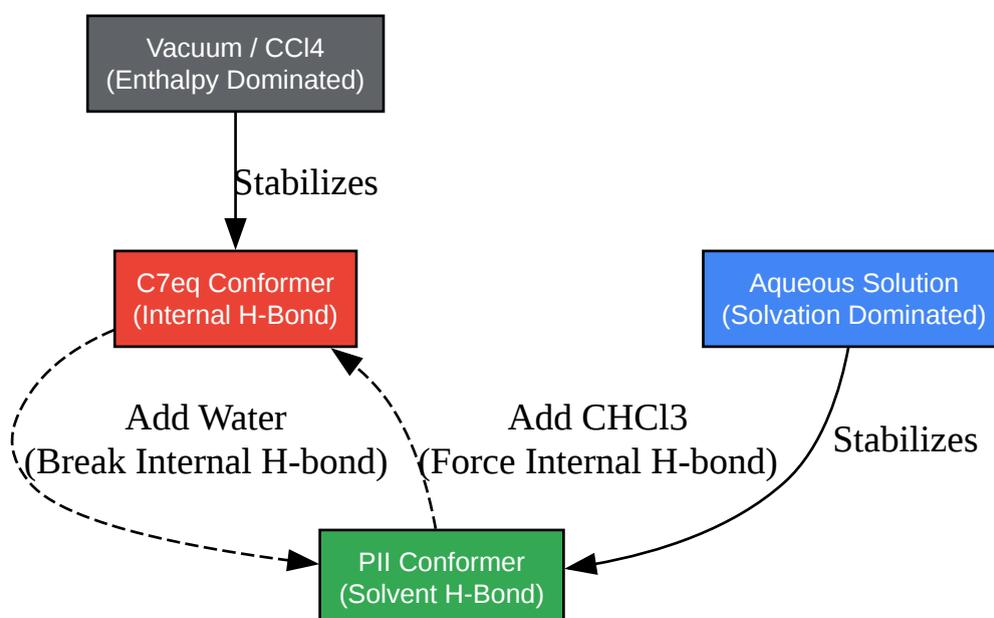
Comparative Data Summary

The following table synthesizes the behavior of **Ac-Leu-NHMe** across different environments, serving as a quick reference for validation.

Feature	Non-Polar ()	Polar / Protic ()
Dominant Conformer	C7eq (Gamma Turn)	PII (Polyproline II) / Random
NMR	Low (~4-6 Hz)	High (~7-9 Hz)
NMR NH Shift	Upfield (Shielded)	Downfield (Deshielded by H-bond)
IR Amide A	~3350 (Intra-bond)	N/A (Masked by solvent OH)
IR Amide I	~1670 (High freq)	~1640-1650 (Red shift)
CD Signature	Weak / Mixed	Strong Negative @ 198 nm

Thermodynamic Workflow

The transition from C7eq to PII is driven by the enthalpy of solvation. The C7eq state is enthalpically favored in vacuum (internal H-bond), but the PII state is entropically and enthalpically favored in water due to solvent interaction.



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Caption: Thermodynamic drivers shifting the **Ac-Leu-NHMe** equilibrium between C7eq and PII states.

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